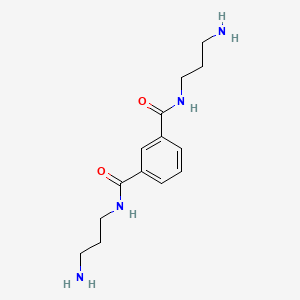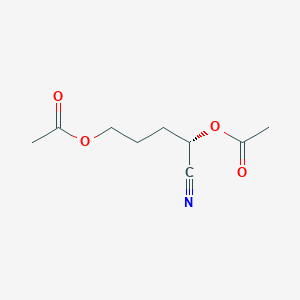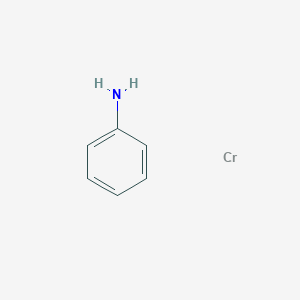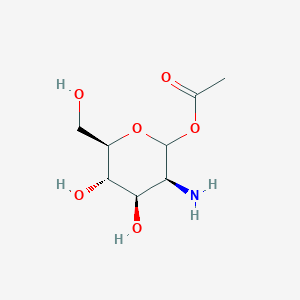![molecular formula C18H17Cl2NO B12535231 N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide CAS No. 820213-34-1](/img/structure/B12535231.png)
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a but-3-en-1-yl chain, and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-chlorobenzyl chloride.
Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide forms an intermediate compound.
Addition of Acetamide: The intermediate is then reacted with acetamide under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 1,4-Bis(3-chlorophenyl)piperazine
Comparison
N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide is unique due to its specific structure, which includes both a but-3-en-1-yl chain and an acetamide group. This combination imparts distinct chemical and biological properties compared to similar compounds like bis(4-chlorophenyl) sulfone and 1,4-bis(3-chlorophenyl)piperazine, which lack the acetamide functionality.
Propiedades
Número CAS |
820213-34-1 |
|---|---|
Fórmula molecular |
C18H17Cl2NO |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
N-[4,4-bis(4-chlorophenyl)but-3-enyl]acetamide |
InChI |
InChI=1S/C18H17Cl2NO/c1-13(22)21-12-2-3-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h3-11H,2,12H2,1H3,(H,21,22) |
Clave InChI |
MVBXYNAOWDPIPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)







![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
